(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is a complex organic compound that belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications. This particular compound features a chromene moiety linked to a prop-2-enamide group, contributing to its unique chemical and biological properties. The compound is also identified by the CAS number 887346-71-6, indicating its registration in chemical databases for research purposes.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its structure, synthesis methods, and potential applications.
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is classified as an enamide due to the presence of a double bond conjugated with an amide group. Its structural features include a chromene ring that enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide typically involves several key steps:
In industrial settings, optimizing reaction conditions such as temperature, solvent choice, and catalyst presence can significantly enhance yield and purity. Techniques like chromatography may be employed for purification following synthesis.
The molecular formula of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is C18H17NO2. The structure comprises several functional groups:
The compound's InChI identifier is InChI=1S/C18H17NO2/c1-13(2)10-14-7-8-15(19)17(20)16(14)12(18)11(13)9/h7-12H,1-6H3/b10-7+ . This data can be utilized for computational modeling and further chemical analysis.
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide can participate in various chemical reactions:
Common reagents used in these reactions include halogens for electrophilic substitution and various nucleophiles like amines or thiols for nucleophilic substitution reactions.
The mechanism of action for (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is likely related to its interaction with biological targets such as enzymes or receptors. Compounds of this nature may modulate biochemical pathways by binding to active sites of enzymes or acting as agonists/antagonists at specific receptors. This interaction could lead to various therapeutic effects depending on the target .
The physical properties of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide include:
Key chemical properties include:
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2